Home > Products > Screening Compounds P103601 > Gefitinib hydrochloride
Gefitinib hydrochloride - 184475-55-6

Gefitinib hydrochloride

Catalog Number: EVT-253663
CAS Number: 184475-55-6
Molecular Formula: C22H25Cl2FN4O3
Molecular Weight: 483.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gefitinib Hcl(ZD-1839 Hcl) is an EGFR inhibitor, which interrupts signaling through the epidermal growth factor receptor (EGFR) in target cells. Therefore, it is only effective in cancers with mutated and overactive EGFR.IC50 Value: 37 nM (Tyr1173-NR6wtEGFR cells); 26 nM (Tyr1173 -NR6W cells) [1]Target: EGFR inhibitorin vitro: Gefitinib effectively inhibits all tyrosine phosphorylation sites on EGFR in both the high and low-EGFR-expressing cell lines including NR6, NR6M and NR6W cell lines. The phosphorylation sites Tyr1173 and Tyr992 are less sensitive requiring higher concentrations of Gefitinib for inhibition. Gefitinib effectively blocks the phosphorylation of PLC-γ, with IC50 of 27nM, in NR6W cells. The NR6wtEGFR and NR6M cell lines has low levels of PLC-γ phosphorylation but the level in the NR6M cell line is more resistant to inhibition by Gefitinib with IC50 of 43 nM and 369 nM, respectively. Gefitinib inhibits Akt phosphorylations, with IC50 of 220 and 263nM, in the low-EGFR- and -EGFRvIII-expressing cell lines, respectively. Gefitinib in the dose range from 0.1 to 0.5μM significantly facilitates, rather than abrogates, colony formation of NR6M cells. However, at a concentration of 2 μM Gefitinib completely blocks NR6M colony formation. Gefitinib rapidly and in a dose-dependent manner inhibits EGFR and ERK phosphorylation up to 72 hours after EGF stimulation in both the high- and low-EGFR-expressing cell lines [1]. Gefitinib is the monolayer growth of these EGF-driven untransformed MCF10A cells with an IC50 of 20 nM [2]. The combination of metformin with gefitinib induced a strong antiproliferative and proapoptotic effect in NSCLC cell lines that harbored wild-type LKB1 gene [3].in vivo: Gefitinib treatment increased the infiltration of inflammatory cells, which produced more pro-inflammatory cytokines (IL-6, IL-1β), in the lungs of the irradiated rats on days 15 and 57, while gefitinib treatment reduced collagen content of the lungs in irradiated rats and decreased proliferation and EGFR expression in the lung fibroblasts from irradiated rats on day 57 [4]. SN-38 and its glucuronide after irinotecan (50 or 100 mg/kg) was orally administered with or without gefitinib 100 mg/kg to rats [5].Toxicity: Three volunteers experienced adverse events (AEs) that were considered possibly related to gefitinib (pruritus and dry skin), and 6 volunteers experienced procedure-related AEs (cannula-site reaction and rhinorrhea) [6].Clinical trial: Third-line Treatment of Gefitinib in NSCLC Patients. Phase 1

Erlotinib Hydrochloride

    Compound Description: Erlotinib hydrochloride, like Gefitinib hydrochloride, is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). It is used for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. [, , , ]

    Relevance: Erlotinib hydrochloride shares a very similar structure to Gefitinib hydrochloride, with the primary difference being the substitution on the aniline ring. Both belong to the quinazoline class of compounds and act as EGFR inhibitors. [, , , ]

Icotinib Hydrochloride

    Compound Description: Icotinib hydrochloride (Conmana) is a highly selective, orally administered EGFR tyrosine kinase inhibitor developed in China. It has shown efficacy in treating advanced NSCLC patients, particularly those with EGFR mutations. [, , , , ]

    Relevance: Icotinib hydrochloride is structurally related to Gefitinib hydrochloride, both featuring a quinazoline core with similar side chains. They are both classified as EGFR tyrosine kinase inhibitors. [, , , , ]

Anlotinib Hydrochloride

    Compound Description: Anlotinib hydrochloride is a novel multi-target tyrosine kinase inhibitor, showing promise in treating brain metastases from NSCLC. It exhibits a superior overall response rate compared to some other treatments. []

    Relevance: While not directly targeting EGFR like Gefitinib hydrochloride, Anlotinib hydrochloride is a tyrosine kinase inhibitor, putting it in the same broader category of targeted cancer therapies. []

Osimertinib

    Compound Description: Osimertinib is a third-generation EGFR tyrosine kinase inhibitor that shows better penetration across human brain microvascular endothelial cells compared to Gefitinib hydrochloride. []

    Relevance: Osimertinib, although a later-generation drug, belongs to the same class of EGFR tyrosine kinase inhibitors as Gefitinib hydrochloride. []

Afatinib

    Compound Description: Afatinib is a second-generation EGFR tyrosine kinase inhibitor that demonstrates comparable penetration across the blood-brain barrier to Gefitinib hydrochloride. []

    Relevance: Afatinib is classified as an EGFR tyrosine kinase inhibitor, placing it in the same category as Gefitinib hydrochloride. []

Doxorubicin Hydrochloride

    Compound Description: Doxorubicin hydrochloride is a widely used chemotherapy drug, often combined with other therapies like Gefitinib hydrochloride for enhanced anticancer effects. It works by interfering with DNA replication and repair. [, ]

    Relevance: While not structurally related, Doxorubicin hydrochloride is often used in combination therapy with Gefitinib hydrochloride, highlighting its synergistic effect in cancer treatment. [, ]

SN-38

    Compound Description: SN-38 is the active metabolite of irinotecan hydrochloride, a type I DNA topoisomerase inhibitor. When combined with Gefitinib hydrochloride, SN-38 has shown promising results in inhibiting the growth of head and neck squamous cell carcinoma (HNSCC) cells. []

    Relevance: Although not structurally similar to Gefitinib hydrochloride, SN-38 is studied in conjunction with it for potential synergistic effects in cancer treatment. []

Diphenhydramine Hydrochloride

    Compound Description: Diphenhydramine hydrochloride, unlike Gefitinib hydrochloride, is a first-generation antihistamine commonly used to treat allergy symptoms. It acts primarily as an inverse agonist of the histamine H1 receptor. []

    Relevance: Diphenhydramine hydrochloride was used as a reference compound in a study to validate a method for identifying potential histamine-activating components in traditional Chinese medicine injections. This study also examined the potential allergic effects of Houttuyfonate, a component found in the Yujin injection, in comparison to diphenhydramine hydrochloride. []

Houttuyfonate

    Compound Description: Houttuyfonate is a compound found in the Yujin injection, a traditional Chinese medicine. Studies have shown that it can activate the histamine H1 receptor and induce calcium release in a dose-dependent manner. []

    Relevance: While not structurally related to Gefitinib hydrochloride, Houttuyfonate was investigated alongside it in a study focusing on the histamine H1 receptor. This research aimed to identify potential allergic components within traditional Chinese medicine injections. []

Diquinazoline Diselenides

    Compound Description: These compounds represent a novel class of molecules designed and synthesized using substituted 4-chloroquinazoline and sodium diselenide. They exhibit promising anticancer activity against various cancer cell lines, including MDA-MB-435, A549, MDA-MB-231, SiHa, and HeLa. []

    Relevance: Diquinazoline diselenides are structurally related to Gefitinib hydrochloride as they both share a quinazoline core. The presence of a diselenide bridge in these compounds represents a key structural modification compared to Gefitinib hydrochloride, which might contribute to their enhanced anticancer properties. []

Source and Classification

Gefitinib hydrochloride is classified as an anilinoquinazoline derivative. Its full chemical name is 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. The compound is marketed under the trade name Iressa and was developed by AstraZeneca. It functions primarily as a selective inhibitor of the epidermal growth factor receptor tyrosine kinase, making it integral to targeted cancer therapies .

Synthesis Analysis

The synthesis of gefitinib hydrochloride has been explored through various methods:

Molecular Structure Analysis

The molecular structure of gefitinib hydrochloride can be represented as follows:

  • Molecular Formula: C22H24ClF2N3O2
  • Molecular Weight: 446.89 g/mol
  • Structural Features:
    • Contains a quinazoline core with various substituents including a morpholinopropoxy group.
    • The presence of chlorine and fluorine atoms contributes to its pharmacological activity.

The structural formula indicates that gefitinib is designed to interact specifically with the ATP-binding site of the epidermal growth factor receptor kinase .

Chemical Reactions Analysis

Gefitinib hydrochloride participates in several notable chemical reactions:

  1. Nucleophilic Aromatic Substitution: The synthesis often involves nucleophilic substitution reactions where an aniline derivative reacts with halogenated quinazolines.
  2. Dehalogenation Reactions: Selective removal of halogen atoms is critical in modifying the quinazoline structure to enhance its biological activity.
  3. Demethylation Reactions: These reactions are essential for modifying methoxy groups into hydroxyl groups, increasing the compound's reactivity and binding affinity .
Mechanism of Action

Gefitinib exerts its therapeutic effects by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. The mechanism involves:

  • Reversible Binding: Gefitinib binds reversibly to the ATP-binding site of the receptor, preventing autophosphorylation and subsequent signal transduction pathways that lead to cell proliferation and survival.
  • Inhibition of Cell Proliferation: By blocking these signals, gefitinib effectively inhibits cancer cell growth and induces apoptosis in sensitive tumor cells .
Physical and Chemical Properties Analysis

Gefitinib hydrochloride possesses several important physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Gefitinib hydrochloride is primarily used in oncology for:

  • Treatment of Non-Small Cell Lung Cancer: It is indicated for patients with specific mutations in the epidermal growth factor receptor gene.
  • Research Applications: Used in studies investigating resistance mechanisms to targeted therapies and in combination therapies with other anticancer agents.

Additionally, gefitinib has been explored for use in novel drug delivery systems, enhancing its therapeutic efficacy while minimizing side effects .

Properties

CAS Number

184475-55-6

Product Name

Gefitinib hydrochloride

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride

Molecular Formula

C22H25Cl2FN4O3

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H

InChI Key

QUINXWLATMJDQF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl

Synonyms

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.